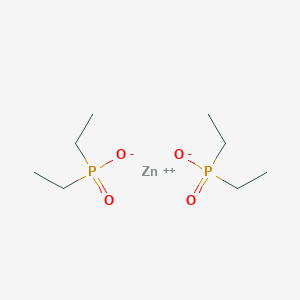

zinc;diethylphosphinate

Description

Contextualization of Organophosphorus Compounds in Contemporary Materials Science

Organophosphorus compounds, a diverse class of chemicals characterized by a carbon-phosphorus bond, represent a cornerstone of modern chemical research and industrial application. rsc.orgtaylorandfrancis.com Their utility extends far beyond their initial applications in agriculture and medicinal chemistry, now encompassing a significant role in advanced materials science. rsc.org The unique electronic and structural properties conferred by the phosphorus atom allow for the design of materials with tailored functionalities. acs.org In this context, organophosphorus compounds are integral to the development of π-conjugated polymers for organic electronics, ligands for homogeneous catalysis, and specialized chromophores. rsc.orgacs.org Their versatility also allows them to be used as plasticizers, performance additives to lubricants, and, most notably, as highly effective flame retardants. taylorandfrancis.comwikipedia.org The growing demand for materials with enhanced safety profiles and specialized properties has cemented the importance of organophosphorus chemistry as a field of active and ongoing research. taylorandfrancis.comrsc.org

Overview of Metal Phosphinates as Halogen-Free Flame Retardants

Within the broader category of organophosphorus compounds, metal salts of phosphinic acids, or metal phosphinates, have emerged as a leading class of halogen-free flame retardants. kunststoffe.demdpi.com Their rise in popularity is a direct response to global regulations restricting the use of traditional halogenated flame retardants due to environmental and health concerns. wikipedia.org Metal phosphinates, such as those based on aluminum or zinc, offer an effective and more environmentally benign alternative for engineering plastics like polyamides and polyesters. mdpi.commwflameretardant.com

These compounds function through a dual-action mechanism that disrupts the combustion cycle in both the condensed (solid) and gas phases. researchgate.netwikipedia.org In the condensed phase, they promote the formation of a stable, insulating char layer on the polymer's surface, which acts as a physical barrier to heat and mass transfer. researchgate.net In the gas phase, they decompose at high temperatures to release phosphorus-containing radicals. nih.gov These radicals interfere with the high-energy H• and OH• radicals that propagate the flame, effectively quenching the fire. wikipedia.org Metal phosphinates are noted for their high thermal stability, low water solubility, and lack of hygroscopicity, making them suitable for high-temperature processing of engineering thermoplastics. mdpi.compinfa.eu

Historical Development and Emerging Significance of Zinc Diethylphosphinate in Academic Research

While metal salts of dialkyl phosphinates were recognized as effective flame retardants as early as the late 1970s, the specific focus on zinc diethylphosphinate [Zn(C₂H₅)₂PO₂]₂ is a more recent development in academic and industrial research. nih.gov Its emergence is tied to the need for specialized flame retardants for specific polymer systems, particularly polyesters (like PET and PBT) and polyamides (like PA6). specialchem.com Commercial products, sometimes referred to by trade names like OP950 or ZDP950, have highlighted its industrial relevance. xxflameretard.com

The significance of zinc diethylphosphinate lies in its distinct properties. It has a high phosphorus content and good thermal stability, with a decomposition temperature typically above 350°C, making it compatible with the processing conditions of many engineering plastics. xxflameretard.compuerchemical.com Unlike some flame retardants, it is non-hygroscopic and only slightly soluble in water and common organic solvents. xxflameretard.com Research has demonstrated its particular efficacy in polyester (B1180765) systems, where it is noted for having a minimal impact on the physical and mechanical properties of the final material. xxflameretard.com Its ability to be melt-blended and its good compatibility with polyester melts have made it a subject of focused investigation for applications in fibers, films, and injection-molded parts. specialchem.comxxflameretard.compuerchemical.com

Current Research Landscape and Key Challenges in Zinc Diethylphosphinate Studies

However, several key challenges drive ongoing research. One notable finding is that the flame-retardant efficiency of zinc diethylphosphinate can differ from that of its widely used aluminum analogue. Studies on poly(butylene terephthalate) (PBT) have shown that while aluminum diethylphosphinate effectively forms a stable char, part of the zinc phosphinate can vaporize as a complete molecule. researchgate.net This can limit its effectiveness in the condensed phase compared to the aluminum salt, which decomposes to form stable aluminum phosphates. researchgate.netwikipedia.org Consequently, achieving a high level of flame retardancy (e.g., a UL-94 V-0 rating) with zinc diethylphosphinate alone can be challenging in certain polymers like PBT, often requiring higher loadings or synergistic agents. researchgate.net Another research challenge is mitigating the potential plasticizing effect that low-molecular-weight phosphinates can have on polymers, which may reduce tensile strength. Current investigations therefore aim to elucidate these complex interactions and develop optimized formulations for high-performance, flame-retardant engineering plastics. researchgate.net

Data Tables

Table 1: Typical Physical and Chemical Properties of Zinc Diethylphosphinate This table presents characteristic data for zinc diethylphosphinate as a flame-retardant additive.

| Property | Value | Source(s) |

| Appearance | White granular powder | specialchem.com, puerchemical.com |

| CAS Number | 284685-45-6 | , xxflameretard.com |

| Phosphorus Content | ~19.5 - 21.0% (w/w) | xxflameretard.com |

| Zinc Content | ~20.5 - 22.0% (w/w) | xxflameretard.com |

| Decomposition Temperature (TGA, 1% weight loss) | >350 °C | xxflameretard.com, puerchemical.com |

| Melting Point | ≥200 °C | puerchemical.com |

| Hygroscopicity | Non-hygroscopic | specialchem.com, xxflameretard.com |

| Solubility | Slightly soluble in water and common organic solvents | xxflameretard.com, puerchemical.com |

Table 2: Flame Retardant Performance of Zinc Diethylphosphinate in PET Fiber This table illustrates the effect of adding zinc diethylphosphinate on the flammability of Polyethylene (B3416737) Terephthalate (B1205515) (PET) fiber. The Limiting Oxygen Index (LOI) is the minimum concentration of oxygen that will support combustion.

| Material | Additive Loading (%) | Limiting Oxygen Index (LOI) | Source(s) |

| PET Fiber | 0% | ~21-22% (typical) | |

| PET Fiber + Zinc Diethylphosphinate | 5% | ≥30% | xxflameretard.com |

| PET Fiber + Zinc Diethylphosphinate (AP1060) | 5% | 33% | puerchemical.com |

| PET Fiber + Zinc Diethylphosphinate | 10% | >30% | xxflameretard.com |

Structure

2D Structure

Properties

CAS No. |

284685-45-6 |

|---|---|

Molecular Formula |

C4H11O2PZn |

Molecular Weight |

187.5 g/mol |

IUPAC Name |

diethylphosphinic acid;zinc |

InChI |

InChI=1S/C4H11O2P.Zn/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6); |

InChI Key |

KGMDMBZHGQDCLF-UHFFFAOYSA-N |

SMILES |

CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Zn+2] |

Canonical SMILES |

CCP(=O)(CC)O.[Zn] |

Other CAS No. |

284685-45-6 |

physical_description |

Dry Powder |

Pictograms |

Corrosive; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Zinc Diethylphosphinate

Laboratory-Scale Synthesis Routes for Zinc Diethylphosphinate

In a laboratory setting, zinc diethylphosphinate is typically prepared through well-established chemical reactions that allow for precise control over the product's characteristics.

One of the most common laboratory-scale methods for synthesizing zinc diethylphosphinate is through an acid-base neutralization reaction. This process involves the direct reaction of diethylphosphinic acid with zinc oxide, typically in an aqueous medium. The reaction proceeds via a proton transfer, leading to the formation of zinc diethylphosphinate and water as the byproduct. The chemical equation for this reaction is:

2(C₂H₅)₂P(O)OH + ZnO → Zn[(C₂H₅)₂P(O)O]₂ + H₂O

An alternative pathway involves a salt metathesis (or double displacement) reaction. In this method, an alkali metal salt of diethylphosphinic acid, such as sodium diethylphosphinate, is reacted with a soluble zinc salt like zinc chloride (ZnCl₂) or zinc sulfate (B86663) (ZnSO₄). This reaction precipitates the desired zinc diethylphosphinate, leaving the soluble alkali metal salt (e.g., sodium chloride) in the solution. This route avoids the formation of water, which can simplify the purification process. The reaction is represented as:

2(C₂H₅)₂P(O)ONa + ZnCl₂ → Zn[(C₂H₅)₂P(O)O]₂ + 2NaCl

The efficiency and yield of zinc diethylphosphinate synthesis are highly sensitive to the reaction conditions. For the acid-base neutralization reaction in an aqueous medium, precise control of pH is critical. A pH range of 0 to 6 is generally maintained to optimize the precipitation efficiency of the product. google.com Temperature is another key parameter, typically modulated between 25–60°C to strike a balance between reaction kinetics and the stability of the final product.

For salt metathesis reactions, the solvent system is a crucial consideration. These reactions often require anhydrous conditions and an inert atmosphere (e.g., argon) to prevent side reactions like oxidation. While this method can be more costly due to the use of anhydrous solvents, it offers a lower environmental impact compared to the aqueous waste generated by the neutralization method.

Recent innovations include exploring solvent-free synthesis. Mechanochemical methods using ball mills to react solid zinc oxide directly with diethylphosphinic acid are being investigated. This approach eliminates the need for solvents, thereby reducing waste and energy consumption.

Industrial Production Methods and Scalability Considerations for Zinc Diethylphosphinate

Scaling up the synthesis of zinc diethylphosphinate for industrial production introduces challenges related to cost, efficiency, and consistency. The acid-base neutralization method is often adapted for large-scale manufacturing by employing continuous stirred-tank reactors (CSTRs). This setup allows for consistent mixing and stable pH levels, ensuring uniform product quality. This method boasts a high yield of 85–92% but requires treatment of the aqueous waste it generates.

A patented industrial process describes a different route using zinc chloride and triethyl aluminum with a zirconium-based catalyst. The process involves purging the reactor with argon, mixing the precursors, and then isolating the zinc diethylphosphinate via vacuum distillation to achieve a high purity of ≥99.9%.

When considering scalability, the salt metathesis reaction is about 10–15% more expensive than acid-base neutralization, primarily due to the cost of anhydrous solvents. However, its reduced environmental footprint is a significant advantage. Catalytic enhancements, such as the use of zirconium catalysts, can increase reaction rates by as much as 40% in industrial settings, though this can introduce trace metal contaminants.

| Method | Reactants | Key Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid-Base Neutralization | Diethylphosphinic Acid + Zinc Oxide | Aqueous medium, pH 0-6, Temp 25-60°C | 85-92% | High yield | Generates aqueous waste |

| Salt Metathesis | Sodium Diethylphosphinate + Zinc Salt (e.g., ZnCl₂) | Anhydrous conditions, inert atmosphere | - | Lower environmental impact, avoids water formation | 10-15% costlier than neutralization |

| Mechanochemical Synthesis | Diethylphosphinic Acid + Zinc Oxide | Solvent-free, ball mill | - | Reduces waste and energy consumption | Emerging technique |

Mechanistic Investigations of Zinc Diethylphosphinate Formation Reactions

Detailed mechanistic investigations into the formation of zinc diethylphosphinate are not extensively reported in the literature. However, by drawing parallels with analogous zinc-carboxylate and other metal-phosphinate systems, and by analyzing the fundamental chemistry of the reactants, a plausible mechanistic framework can be constructed. The primary synthetic route, an acid-base neutralization, offers a straightforward initial mechanistic consideration.

The most common synthesis involves the reaction of diethylphosphinic acid ((C₂H₅)₂POOH) with zinc oxide (ZnO) in an aqueous or solvent medium. The fundamental reaction is an acid-base neutralization:

2 (C₂H₅)₂POOH + ZnO → [(C₂H₅)₂PO₂]₂Zn + H₂O

The mechanism for this reaction can be broken down into the following key steps:

Protonation of Zinc Oxide: In an acidic aqueous or protic solvent environment, the first step is likely the protonation of the zinc oxide surface by the diethylphosphinic acid. This enhances the electrophilicity of the zinc atoms and facilitates the nucleophilic attack.

Nucleophilic Attack and Coordination: The diethylphosphinate anion, [(C₂H₅)₂PO₂]⁻, formed from the dissociation of the acid, or the acid itself, then acts as a nucleophile, attacking the zinc center. This leads to the formation of a coordinate bond between the oxygen atom of the phosphinate group and the zinc atom.

Water Elimination and Salt Formation: Subsequent reaction with a second molecule of diethylphosphinic acid and the elimination of a water molecule results in the formation of the stable zinc diethylphosphinate salt.

While detailed kinetic studies specifically for the diethylphosphinic acid-zinc oxide reaction are scarce, studies on analogous systems, such as the synthesis of zinc borate (B1201080) from zinc oxide and boric acid, indicate that the rate-determining step is often the surface reaction between the dissolved acidic component and the solid zinc oxide particles. researchgate.net The reaction rate in such heterogeneous systems is typically influenced by factors such as the particle size of the zinc oxide, stirring rate, and temperature. researchgate.net

Alternative precursor chemistries can also be employed, which would proceed through different mechanistic pathways. For instance, the use of a soluble zinc salt like zinc acetate (B1210297) (Zn(CH₃COO)₂) in a reaction with diethylphosphinic acid would involve a metathesis reaction in solution. The mechanism would likely involve the dissociation of both reactants followed by the combination of the zinc cation with the diethylphosphinate anion.

Investigations into the formation of related zinc phosphonate (B1237965) and phosphinate clusters using organometallic precursors, such as diethylzinc (B1219324) (ZnEt₂), provide further mechanistic insights. researchgate.netresearchgate.net In these syntheses, the reaction proceeds via the hydrolysis of the alkylzinc precursor in the presence of the phosphinic acid. The high Brønsted basicity of the alkylzinc moieties facilitates the deprotonation of the phosphinic acid and the generation of the O²⁻ ions necessary for the formation of zinc-oxo clusters, which can be intermediates or competing products. acs.org The reaction between an alkylzinc compound and a phosphinic acid can be represented as:

ZnR₂ + 2 R'₂POOH → [R'₂PO₂]₂Zn + 2 RH

This reaction is driven by the formation of the stable alkane (RH). The mechanism likely involves the initial formation of an adduct between the alkylzinc and the phosphinic acid, followed by the elimination of the alkane.

Computational studies on related zinc-coordinated phosphonate and phosphate (B84403) systems have provided theoretical backing for the coordination chemistry involved. sci-hub.senih.gov These studies indicate that zinc ions typically form tetrahedral or octahedral coordination complexes with the oxygen atoms of the phosphonate or phosphinate groups. sci-hub.sekobv.de For instance, in the formation of zinc-HEDP (1-hydroxyethylidene-1,1-diphosphonic acid) films, coordination bonds between zinc and the oxygen atoms of the phosphonate groups are readily formed. sci-hub.se Density Functional Theory (DFT) calculations on dinuclear zinc(II) phosphoesterase mimics suggest that substrate binding is stabilized by hydrogen bonding and that the cleavage of the P-O bond and protonation of the leaving group can occur concurrently in a concerted mechanism. nih.gov Although these systems are more complex, they highlight the fundamental interaction patterns between zinc centers and organophosphorus ligands.

In-situ monitoring techniques, such as FTIR or NMR spectroscopy, have been suggested for tracking similar reactions to control the process and understand the formation of intermediates. google.com Such studies on the synthesis of zinc diethylphosphinate could provide direct evidence for the proposed mechanistic steps.

The table below summarizes the key precursors and the likely mechanistic characteristics of the corresponding formation reactions for zinc diethylphosphinate.

| Zinc Precursor | Phosphinate Precursor | Reaction Type | Key Mechanistic Features |

| Zinc Oxide (ZnO) | Diethylphosphinic Acid | Acid-Base Neutralization | Protonation of ZnO surface, nucleophilic attack by phosphinate, water elimination. |

| Zinc Acetate (Zn(CH₃COO)₂) | Diethylphosphinic Acid | Metathesis | Dissociation of reactants in solution, combination of ions. |

| Diethylzinc (Zn(C₂H₅)₂) | Diethylphosphinic Acid | Alkane Elimination | Adduct formation, elimination of ethane. researchgate.net |

Advanced Structural Elucidation and Coordination Chemistry of Zinc Diethylphosphinate

Crystallographic Analysis of Zinc Diethylphosphinate and Related Zinc Phosphinates

Crystallographic analysis provides the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. Both single-crystal and powder X-ray diffraction are indispensable tools for characterizing zinc phosphinate compounds, offering insights into their structure, phase purity, and coordination geometries.

Single-crystal X-ray diffraction (SC-XRD) allows for the precise determination of molecular structures, including bond lengths, bond angles, and connectivity. While a dedicated structure for zinc diethylphosphinate is not prominently detailed in the provided research, extensive studies on its analogues, where the ethyl groups are replaced by other organic moieties, provide critical insights into the expected structural motifs.

The reactions of zinc acetate (B1210297) dihydrate with various organophosphinic acids in the presence of ancillary ligands like 1,10-phenanthroline (B135089) have yielded a range of zinc phosphinate complexes. researchgate.net For instance, using diphenylphosphinic acid (dppi-H) and phenylphosphinic acid (ppi-H) resulted in mononuclear hexacoordinate complexes, [Zn(phen)₂(dppi)₂] and [Zn(phen)₂(ppi)₂], respectively. researchgate.net In these structures, the phosphinate ligands are monodentate. researchgate.net Conversely, the reaction with diphenylphosphate (dpp-H) produces a phosphate-bridged dinuclear complex, [Zn₂(phen)₂(dpp)₂(μ₂-dpp)₂]. researchgate.net The structural diversity is further highlighted by the reaction with the bulkier di-tert-butyl phosphate (B84403) (dtbp-H), which forms a cationic complex where only one phosphinate ligand coordinates directly to the zinc center. researchgate.net

Solvothermal reactions between zinc(II) sources and ferrocene-based bis(phosphinic acids) have also been shown to produce coordination polymers whose dimensionality is influenced by the substituent on the phosphorus atom. nih.gov For example, a ferrocenylbis(H-phosphinic acid) can form 3D structures, whereas using a more sterically demanding methyl-substituted phosphinate group under similar conditions leads to the formation of one-dimensional (1D) coordination polymers. nih.gov

These analogue studies demonstrate that the steric and electronic properties of the organic substituents on the phosphinate group, along with the presence of other ligands, play a crucial role in dictating the final crystal structure.

Table 1: Crystallographic Data for Selected Zinc Phosphinate Analogues

| Compound Name | Chemical Formula | Crystal System | Space Group | Reference |

| Zn(phen)₂(dppi)₂₂ | C₄₈H₄₀N₄O₆P₂Zn | Monoclinic | C2/c | researchgate.net |

| [Zn₂(phen)₂(dpp)₂(μ₂-dpp)₂] | C₇₂H₅₆N₄O₁₂P₄Zn₂ | Triclinic | P-1 | researchgate.net |

| [Zn(phen)₂(dtbp)(OH₂)][dtbp] | C₄₈H₆₆N₄O₉P₂Zn | Triclinic | P-1 | researchgate.net |

| [Zn(HL¹)₂·H₂O] | C₃₀H₂₆N₂O₇P₂Zn | Monoclinic | P2₁/n | researchgate.net |

Note: This table is interactive. You can sort the data by clicking on the column headers.

Powder X-ray diffraction (PXRD) is a fundamental technique used to confirm the phase purity of bulk crystalline materials and to identify new crystalline phases. researchgate.neticdd.com For newly synthesized zinc phosphinate coordination polymers, PXRD patterns of the bulk sample are routinely compared with the pattern simulated from single-crystal X-ray diffraction data. researchgate.netacs.org A good match between the experimental and simulated patterns confirms that the single crystal is representative of the bulk product. researchgate.net

This technique is also crucial for studying the thermal stability of these materials. For example, PXRD can be used to analyze the solid residue after thermogravimetric analysis (TGA) to identify any phase changes that occur upon heating. acs.org In the study of complex pharmaceutical mixtures, pattern-fitting procedures using PXRD data have been developed for the quantitative analysis of crystalline components, a method applicable to zinc compounds. nih.gov The technique is a rapid and non-destructive method for characterizing the crystallinity of materials. cosmosjournal.in

In many zinc diorganophosphate and phosphinate polymers, the fundamental structural unit consists of tetrahedrally coordinated zinc centers. mdpi.com These centers are often linked by bidentate bridging phosphinate ligands, where each ligand connects two different zinc atoms. This arrangement frequently results in the formation of stable eight-membered rings with the formula Zn(O–P–O)₂Zn. mdpi.com The PO₄ tetrahedra within these structures are typically distorted, with the O–P–O bond angles within the bridging rings being significantly larger than the other angles. mdpi.com

While tetrahedral geometry is common, other coordination environments are observed, influenced by factors like the presence of ancillary ligands or solvent molecules. nih.gov For example, studies on related zinc phosphite (B83602) complexes have revealed ZnO₃N tetrahedra where an organic amine ligand is also bonded to the zinc center. nih.gov In other complexes, trigonal bipyramidal or distorted octahedral geometries have been identified, often involving coordinated water molecules or other ligands. researchgate.netnih.gov

Table 2: Coordination Environments of Zinc(II) in Phosphinate and Related Structures

| Compound Class/Example | Coordination Number | Geometry | Bridging Ligand/Mode | Reference |

| Zinc Bis(diorganophosphate)s | 4 | Tetrahedral | Bidentate (2+2 bridging) | mdpi.com |

| Amino acid-templated Zinc Phosphites | 4 | ZnO₃N Tetrahedron | HPO₃²⁻ | nih.gov |

| [Zn₂(L¹)₂X₂] (X=Cl, Br) | 5 | Trigonal Bipyramidal | L¹ (dinucleating ligand) | nih.gov |

| [Zn(HL²)X₂] (X=Cl) | 4 | Tetrahedral | HL² (mononucleating ligand) | nih.gov |

| Zn(L)₂(4,4'-bipy) | 6 | Distorted Octahedral | N-acetyl-l-phenylalanine, 4,4'-bipyridine | researchgate.net |

Note: This table is interactive. You can sort the data by clicking on the column headers.

Polymeric and Supramolecular Architectures in Zinc Phosphinate Compounds

The ability of the phosphinate group to bridge multiple metal centers is the primary driver for the formation of extended polymeric and supramolecular structures in zinc phosphinates. These architectures can range from simple one-dimensional chains to more complex layered or three-dimensional frameworks.

One-dimensional (1D) coordination polymers are a common structural class for zinc phosphinates. researchgate.netresearcher.life These chain-like structures are formed when zinc(II) ions are sequentially linked by bridging phosphinate ligands. The nature of the organic substituents on the phosphinate ligand and the reaction conditions can influence the specific conformation of the polymer chain, leading to linear, zigzag, or helical arrangements. nih.gov

A variety of 1D zinc phosphinates have been synthesized and structurally characterized. researchgate.net The backbone of these polymers often consists of repeating eight-membered [Zn₂(O₂P)₂] rings, where two phosphinate groups bridge two zinc centers. mdpi.com Research has demonstrated that the size of the substituent at the phosphorus atom significantly affects the resulting architecture, with less bulky groups allowing for the formation of higher-dimensional structures, while more sterically hindered groups tend to favor 1D polymers. nih.gov

A frequently encountered and particularly interesting 1D architecture in zinc phosphinate and phosphite chemistry is the ladder-like motif. nih.govtandfonline.comnih.gov These structures can be visualized as two parallel polymer chains that are cross-linked at regular intervals, resembling a ladder.

In several documented zinc phosphite and phosphonate (B1237965) systems, these ladder-like chains are constructed from vertex-sharing ZnO₄ or ZnO₃N tetrahedra and phosphite/phosphonate groups. nih.govnih.gov A common motif involves the formation of infinite 4-ring 'ladder' chains. nih.govnih.gov In other cases, such as in the structure of [Zn(ceppa)(phen)·5H₂O]n, the ladder-like structure is built from the fusion of 8-membered [Zn(PO₂)]₂ rings and 14-membered [(PO)CH₂CH₂COZn]₂ rings. tandfonline.com The formation of these ordered, higher-level supramolecular assemblies is a testament to the strong directional bonding provided by the zinc-phosphinate coordination. Two polymorphs of a zinc(II) coordination polymer constructed from 2-carboxyethyl(phenyl)phosphinate have been reported, one of which features a 2D ladder-like structure. researchgate.net

Formation of One-Dimensional (1D) Coordination Polymers

Helical Chain Arrangements

While one-dimensional (1D) polymeric chains are a common structural motif for metal phosphinates, specific instances of helical chain arrangements in zinc diethylphosphinate are not extensively detailed in readily available literature. However, in closely related zinc phosphonate systems, the formation of helical structures is observed. For instance, a zinc phosphonate complex has been reported to feature a Zn-O helical chain, which imparts chirality to the entire framework. researchgate.net In such arrangements, the coordination of ligands to the metal ions constructs a one-dimensional helical chain structure. mdpi.com These helical chains are typically built from metal centers, such as tetrahedrally coordinated zinc, linked by bridging ligands. researchgate.net The specific pitch and direction of the helix are dictated by the coordination geometry of the metal, the nature of the bridging ligand, and intermolecular forces.

Tetrahedrally Coordinated Zinc Centers Bridged by Diethylphosphinate Ligands

The coordination chemistry of zinc is dominated by the Zn(II) oxidation state, which has a d¹⁰ electron configuration. encyclopedia.pub This configuration favors symmetrical coordination environments, with tetrahedral geometry being the most common. encyclopedia.pub In zinc diethylphosphinate, the zinc centers are typically tetrahedrally coordinated by four oxygen atoms from the bridging diethylphosphinate ligands. researchgate.netmassey.ac.nz

These tetrahedrally coordinated zinc centers are linked by the diethylphosphinate anions, which act as bidentate bridging ligands. This bridging action creates extended polymeric structures. A prevalent arrangement involves double bridges, where two diethylphosphinate ligands span two zinc centers, forming stable eight-membered rings with a Zn(O-P-O)₂Zn core. mdpi.com This motif propagates to form one-dimensional (1D) coordination polymer chains. mdpi.com In these chains, the PO₄ groups exhibit some distortion from a regular tetrahedron, with the O-P-O bond angles within the bridging rings being the largest. mdpi.com This fundamental [Zn(R₂PO₂)]₂ unit is a versatile building block, leading to the formation of more complex chain or layered architectures.

Two-Dimensional (2D) Layered Structures

The one-dimensional chains formed by bridged zinc centers can further assemble into two-dimensional (2D) layered structures. researchgate.net This structural organization can be achieved through various interactions, including weaker covalent or hydrogen bonds between the primary chains. In some zinc phosphonates, infinite zig-zag chains of corner-sharing ZnO₄ tetrahedra are interconnected by PO₃C tetrahedra, forming distinct inorganic layers. researchgate.net

These 2D layered structures are a key feature of many metal phosphinates and are influenced by the size of the organic substituents on the phosphorus atom. mdpi.com The layers consist of metal-oxygen polyhedra interconnected by the organic linkers. researchgate.net The ability of materials like zinc diethylphosphinate to form these lamellar structures can contribute to their efficacy as flame retardants, where the layers can create a barrier effect, limiting oxygen access and heat transfer during combustion. mdpi.com

Structural Comparisons and Trends with Analogous Metal Phosphinate and Phosphate Systems

Comparison with Aluminum Diethylphosphinate Structures

Both zinc and aluminum diethylphosphinate are effective halogen-free flame retardants, but their structural differences influence their properties and applications. researchgate.net Aluminum(III) ions typically favor an octahedral coordination geometry, in contrast to the tetrahedral preference of Zinc(II). encyclopedia.pub This difference in coordination leads to distinct polymeric structures. Aluminum diethylphosphinate often forms cross-linked or network structures, which can contribute to its high thermal stability. nih.gov

The thermal decomposition pathways also differ. Aluminum diethylphosphinates are noted for their ability to promote char formation in polymers, a key mechanism in their flame-retardant action. nih.gov While both zinc and aluminum salts function primarily in the condensed phase, the specific nature of the resulting protective char can vary. Synergies are often explored, for example, by combining aluminum diethylphosphinate with zinc borate (B1201080) to enhance char rigidity. The choice between zinc and aluminum diethylphosphinate can depend on the specific polymer matrix, processing temperatures, and desired final properties, with zinc variants sometimes offering advantages in reducing catalytic degradation of the polymer.

| Feature | Zinc Diethylphosphinate | Aluminum Diethylphosphinate |

|---|---|---|

| Typical Metal Ion Coordination | Tetrahedral (4-coordinate) encyclopedia.pub | Octahedral (6-coordinate) |

| Resulting Structure | Primarily linear or layered polymers researchgate.netmdpi.com | Often cross-linked or network polymers nih.gov |

| Primary Application | Flame retardant for polymers (e.g., PET, PA) specialchem.com | Flame retardant for polymers (e.g., PA, polyesters) researchgate.net |

| Flame Retardant Mechanism | Condensed phase char formation | Condensed phase char formation, gas phase radical trapping nih.govrsc.org |

Influence of Alkyl Chain Length on Coordination Geometry

Increasing the length of the alkyl chains in metal phosphinates tends to promote the formation of layered or pillared-layered structures. mdpi.com Shorter, less bulky alkyl groups may allow for more compact, three-dimensional networks, whereas larger groups create steric hindrance that favors the separation of the inorganic metal-phosphinate backbones into distinct layers separated by the organic alkyl groups. mdpi.commdpi.com This steric effect can prevent certain coordination modes; for example, a ligand with a bulky substituent may be unable to chelate a single metal center, favoring a bridging mode instead. mdpi.com Computational studies on related systems have shown that increasing the alkyl chain length up to a certain point (e.g., n-butyl) can optimize binding and selectivity for certain metal ions, after which further increases offer no significant advantage. researchgate.net

| Alkyl Chain Feature | Influence on Structure | Example Effect |

|---|---|---|

| Increased Chain Length | Favors the formation of 2D layered structures. mdpi.com | Longer chains increase the spacing between inorganic layers. |

| Increased Steric Bulk | Can limit the free rotation of phosphinate groups and affect crystal packing. mdpi.com | May prevent chelation and enforce a bridging coordination mode. mdpi.com |

| Specific Chain Length (e.g., n-butyl) | Can optimize metal ion binding affinity and selectivity in certain systems. researchgate.net | Longer chains beyond an optimal length may not improve binding ability. researchgate.net |

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy in Zinc Diethylphosphinate Research

Solid-state NMR is a powerful, non-destructive technique used to investigate the local chemical environment of specific nuclei in solid materials. For zinc diethylphosphinate and its related systems, it provides critical data on the phosphorus atom and its interactions within the condensed phase, both in its original state and after thermal decomposition.

Solid-state ³¹P NMR spectroscopy is exceptionally suited for analyzing phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.com In the study of zinc diethylphosphinate, ³¹P Magic Angle Spinning (MAS) NMR is used to characterize the local environment of the phosphorus atoms. The initial compound exhibits a characteristic chemical shift corresponding to the diethylphosphinate structure. During thermal degradation, these spectra reveal significant chemical transformations.

Research indicates that upon heating, the original phosphinate species decompose. The analysis of the resulting solid residues shows the formation of new phosphorus-containing structures. These transformations are critical for the compound's mode of action in flame retardant applications. The initial phosphinate signal gives way to new resonances assigned to pyrophosphates, and ultimately, more stable orthophosphates, such as zinc orthophosphate (α-Zn₃(PO₄)₂). researchgate.net This transformation signifies a change in the coordination and oxidation state of the phosphorus atom, forming a thermally stable, cross-linked inorganic residue.

Table 1: Representative ³¹P Solid-State NMR Chemical Shifts in the Study of Zinc Diethylphosphinate Degradation

| Phosphorus Species | Typical Isotropic Chemical Shift (ppm) | State/Context |

| Diethylphosphinate | ~37 ppm | Original compound |

| Pyrophosphates | ~-7 ppm | Intermediate degradation product |

| Orthophosphates | ~0 ppm | Final degradation product psu.edu |

Note: Chemical shifts can vary slightly based on the specific polymer matrix and experimental conditions.

Zinc diethylphosphinate is often used in combination with other additives to create synergistic systems. Multinuclear solid-state NMR is employed to understand the chemical interactions between these components. By probing nuclei such as ²⁷Al, ¹¹B, and ²⁹Si, researchers can identify the formation of new chemical species in the condensed phase during thermal decomposition. kobv.deresearchgate.net

For instance, when zinc diethylphosphinate is used with zinc borate (B1201080), ¹¹B NMR can track the transformation of the borate species. Studies on similar systems have shown that interactions between phosphorus additives and borates can lead to the formation of zinc phosphate (B84403) and borophosphate species. fu-berlin.de These new structures contribute to the formation of a protective inorganic layer. Similarly, in systems containing aluminum-based additives like aluminum trihydrate or aluminum diethylphosphinate, ²⁷Al NMR can reveal the formation of aluminophosphates. researchgate.net ²⁹Si NMR is valuable in systems containing silica (B1680970) or silicone-based additives, where it can detect the formation of silicon phosphates or phosphosilicates, indicating a chemical reaction between the additives that enhances thermal stability. researchgate.net

The analysis of solid residues after thermal events, such as those from thermogravimetric analysis (TGA) or cone calorimetry, is a key application of solid-state NMR. fu-berlin.de By examining these residues, it is possible to reconstruct the chemical pathways of decomposition in the condensed phase.

For zinc diethylphosphinate, ¹H, ¹³C, and ³¹P MAS NMR experiments on heat-treated samples confirm the degradation of the organic ethyl groups and the transformation of the phosphorus moiety. researchgate.net Studies have shown that in air, the degradation proceeds in two steps, with the formation of phosphonates, pyrophosphates, and finally phosphates at temperatures up to 500°C. researchgate.net The final residue is often composed of a mixture of amorphous and crystalline inorganic phosphates, primarily zinc phosphate, which acts as a physical barrier on the material's surface. researchgate.netresearchgate.net This analysis provides direct evidence of the compound's condensed-phase mechanism.

Fourier Transform Infrared (FTIR) Spectroscopy in Characterization and Degradation Studies

FTIR spectroscopy is a widely used analytical technique for identifying functional groups in a molecule. It relies on the absorption of infrared radiation, which excites molecular vibrations. It is instrumental in both the initial characterization of zinc diethylphosphinate and in tracking its chemical changes during thermal degradation.

The FTIR spectrum of zinc diethylphosphinate displays characteristic absorption bands that confirm its molecular structure. Key functional groups can be identified through their specific vibrational frequencies.

Table 2: Key FTIR Absorption Bands for Zinc Diethylphosphinate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2970-2870 | C-H stretching | Ethyl group (-CH₂CH₃) |

| ~1460 & ~1410 | C-H bending | Ethyl group (-CH₂CH₃) |

| ~1190 | P=O stretching | Phosphinate group |

| ~1050 | P-O-Zn stretching | Phosphinate-metal bond |

| ~790 | P-C stretching | Phosphinate group |

Note: Peak positions are approximate and can be influenced by the physical state of the sample and its environment.

During thermal degradation studies, FTIR is used to monitor the disappearance of peaks associated with the ethyl groups and the shifts in the P=O and P-O-Zn bands. nih.gov The analysis of residues after heating shows the emergence of broad bands characteristic of inorganic phosphates (in the 1100-900 cm⁻¹ region), confirming the transformation observed with NMR. This provides complementary evidence for the formation of a stable, inorganic phosphate-based char. researchgate.net

To gain a complete understanding of the degradation mechanism, it is crucial to analyze both the solid residue and the evolved gases. Thermogravimetric analysis coupled with FTIR spectroscopy (TG-FTIR) is a powerful hyphenated technique that achieves this. bruker.comunibz.it As the sample is heated in the TGA, its mass loss is continuously recorded, and the evolved gases are transferred to an FTIR gas cell for real-time identification. mdpi.comresearchgate.net

When zinc diethylphosphinate decomposes, TG-FTIR analysis identifies the volatile products released into the gas phase. Studies have shown that the decomposition releases phosphinate compounds and hydrocarbon fragments from the ethyl groups. researchgate.netresearchgate.net The identification of these phosphorus-containing species in the gas phase is evidence of a gas-phase flame-inhibiting mechanism, where these species can act as radical scavengers in the flame. The simultaneous analysis of mass loss (TGA) and evolved gas composition (FTIR) allows for a detailed correlation between specific decomposition steps and the chemical species being released, providing a comprehensive picture of the degradation pathway. techscience.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of elements within the top 5-10 nanometers of a material's surface. wikipedia.orgmalvernpanalytical.com In the context of flame retardancy, XPS is exceptionally valuable for analyzing the thin char layer that forms on a polymer's surface during combustion, revealing the chemical transformations that contribute to its protective properties. frontiersin.orgutk.edu

When polymers containing zinc diethylphosphinate are subjected to high temperatures, a complex char residue is formed. XPS analysis of this char is crucial for understanding the condensed-phase flame-retardant mechanism. The analysis typically reveals the presence of carbon, oxygen, phosphorus, and zinc on the char surface.

The high-resolution spectra of these elements provide detailed information about their chemical bonding environments. The phosphorus (P 2p) signal in the char is often indicative of the formation of various phosphate species. During combustion, the diethylphosphinate decomposes, and the phosphorus-containing moieties react to form a stable, cross-linked polyphosphate or zinc phosphate glass-like layer. researchgate.net This layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen.

The zinc (Zn 2p) spectrum is key to confirming the role of the metal cation. Studies on zinc-containing compounds show characteristic binding energies for the Zn 2p3/2 and Zn 2p1/2 peaks around 1022.3 eV and 1045.3 eV, respectively, which are indicative of the Zn(II) oxidation state. researchgate.netresearchgate.net The presence of zinc in the char residue, likely as zinc phosphate, contributes to the thermal stability and integrity of the protective layer. Analysis of char from related phosphinate systems shows that the flame retardant action involves locking phosphorus-containing species into the char, forming thermally stable P-O-C and metal-phosphate structures. mdpi.com

The following table summarizes typical binding energies observed in the XPS analysis of char residues from related phosphinate-based flame-retardant systems.

Table 1: Typical XPS Binding Energies in Char Residues

| Element | Orbital | Approximate Binding Energy (eV) | Inferred Chemical State/Group |

|---|---|---|---|

| Carbon | C 1s | ~284.6 | Adventitious Carbon, C-C/C-H |

| ~286.5 | C-O | ||

| ~288.9 | C=O | ||

| Oxygen | O 1s | ~532.0 | Interstitial Oxygen |

| ~530.0 - 533.0 | Lattice Oxygen (in metal oxides), P=O, P-O-C | ||

| Phosphorus | P 2p | ~134.0 | Phosphate (P-O-C, P-O-P) |

| Zinc | Zn 2p3/2 | ~1022.3 | Zn(II) in Zinc Phosphate/Oxide |

Raman Spectroscopy for Analysis of Char Morphology and Graphitization

Raman spectroscopy is a powerful non-destructive technique used to investigate the structural properties of carbonaceous materials, such as the char formed during the combustion of polymers. mdpi.commdpi.com The technique provides detailed information on the degree of order and crystallinity of the carbon structure, which is critical for evaluating the quality and protective efficacy of the char layer. mdpi.com

The Raman spectrum of char is typically characterized by two prominent bands:

The G band (Graphite band): Appearing around 1580-1600 cm⁻¹, this band corresponds to the in-plane bond-stretching motion of sp²-hybridized carbon atoms in a crystalline graphitic structure. researchgate.net A sharp and intense G band indicates a high degree of ordered, graphitic carbon.

The D band (Disorder band): Found around 1340-1360 cm⁻¹, this band is associated with the breathing mode of sp² carbon rings and requires a defect for its activation. researchgate.net It is therefore indicative of disordered, amorphous, or defect-rich carbon structures.

The intensity ratio of the D band to the G band (I(D)/I(G)) is a widely used parameter to quantify the degree of disorder or the extent of graphitization in the char. researchgate.netosti.gov A lower I(D)/I(G) ratio generally signifies a more ordered, graphitic char, while a higher ratio points to a more amorphous and disordered carbon structure. gecarbon.org

In studies of polyethylene (B3416737) terephthalate (B1205515) (PET) composites containing zinc diethylphosphinate, Raman spectroscopy of the resulting char showed distinct D and G bands. researchgate.net The analysis revealed that the presence of zinc diethylphosphinate influences the final structure of the char. Compared to pure PET, the char from the flame-retarded composite showed an increased I(D)/I(G) ratio, indicating the formation of a more disordered, amorphous carbonaceous layer. researchgate.net While seemingly counterintuitive, a less graphitized, amorphous char can be more effective as a protective barrier because its cross-linked structure can be more compact and less permeable to volatile gases.

Table 2: Example Raman Spectroscopy Data for Char Residues

| Sample | D Band Position (cm⁻¹) | G Band Position (cm⁻¹) | Intensity Ratio (I(D)/I(G)) |

|---|---|---|---|

| Char from PET | ~1345 | ~1590 | Lower (more ordered) |

Data synthesized from findings reported for PET and PET-flame retardant composites. researchgate.net

Theoretical and Computational Investigations of Zinc Diethylphosphinate Systems

Density Functional Theory (DFT) Studies of Zinc Diethylphosphinate

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of molecules and materials. scispace.comrsc.org It offers a balance between accuracy and computational cost, making it suitable for analyzing complex systems like zinc diethylphosphinate.

DFT calculations are instrumental in analyzing the electronic structure and the nature of chemical bonds within the zinc diethylphosphinate system. Techniques such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are often employed to provide quantitative descriptions of bonding. nih.govnih.gov

In zinc complexes, the bonding nature can vary significantly. For instance, studies on zinc complexes with porphyrazine and tetrabenzoporphyrin show that the Zn-N bonds possess a substantial ionic character. nih.govnih.gov By analogy, the bond between the central zinc atom and the oxygen atoms of the diethylphosphinate ligands is expected to be highly polar or ionic. Computational models of phosphonates interacting with zinc oxide surfaces have further elucidated the nature of the Zn-O-P linkage, identifying stable bidentate and tridentate binding modes and revealing charge transfer from the zinc-containing substrate to the phosphonate (B1237965) molecule. d-nb.info This charge separation is a key feature of the electronic structure.

| System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Zn(II) with Porphyrazine (Pz) | DFT / NBO | Zn-N bonds show significant ionic character. | nih.gov |

| Zn(II) with Tetrabenzoporphyrin (TBP) | DFT / NBO | Substantial ionic character found in Zn-N bonds. | nih.gov |

| Oligothiophene Phosphonates on ZnO | DFT | Identified stable bidentate and tridentate phosphonate binding modes on the ZnO surface; confirmed charge transfer from substrate to molecule. | d-nb.info |

DFT calculations are highly effective at predicting the three-dimensional structures of molecules by locating energy minima on the potential energy surface. nih.gov The predicted geometries can then be compared with experimental data, for example from X-ray crystallography, to validate the computational model.

| Complex | Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| [Zn(2)₂]²⁺ where 2 is a tpy ligand with a diethylphosphonate group | Zn-N Bond Lengths | ~2.1-2.2 Å | Typical for {Zn(tpy)₂}²⁺ units. | mdpi.com |

| N-Zn-N Chelate Angles | ~70-73° | Defines the bite of the tridentate ligand. | mdpi.com | |

| Symmetry | Distorted octahedral | The geometry is predicted and confirmed by finding a minimum on the potential energy surface. | nih.govmdpi.com |

Understanding the thermal decomposition of zinc diethylphosphinate is critical to its application as a flame retardant. Computational methods, including DFT and reactive molecular dynamics (RMD), can simulate the decomposition process at an atomic level. mdpi.comgovinfo.gov These simulations provide insights into reaction pathways, the identity of evolved gases, and the energy barriers associated with specific bond-breaking events. govinfo.govrsc.org

Simulations can identify the weakest chemical bonds, which are the most likely points for the initiation of thermal degradation. For organophosphorus compounds, P-C and P-O bonds are often key to the decomposition pathway. The primary mechanism for phosphinate flame retardants involves the release of phosphorus-containing radicals (e.g., PO•, PO₂•) into the gas phase, which interrupt the radical chain reactions of combustion. Computational models can track the formation and evolution of these and other small molecule products (e.g., hydrocarbons, water) as a function of temperature. mdpi.com

| Compound Type | Decomposition Products (from experiment/simulation) | Mechanism Phase | Reference |

|---|---|---|---|

| Meta-Aramid Fibers (for comparison) | NH₃, H₂O, HCN, CH₄, CO₂ | Gas | mdpi.com |

| Aluminum Diethylphosphinate | Phosphorus radicals, hydrocarbons | Gas & Condensed | |

| Zinc Bis(diorganophosphate)s | Alkenes, water, phosphate (B84403) species | Gas & Condensed | nih.gov |

A powerful application of DFT is the calculation of various types of spectra, which can be directly compared with experimental measurements to validate the accuracy of the computational model. Time-dependent DFT (TD-DFT) is used to predict electronic absorption (UV-Vis) spectra, while calculations of vibrational frequencies allow for the simulation of infrared (IR) and Raman spectra. nih.govmdpi.com

Experimental techniques like Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) are used to identify the gaseous products evolved during the thermal decomposition of flame retardants like zinc diethylphosphinate. bohrium.com Theoretical calculations of the IR spectra for suspected decomposition products can confirm their identity. For instance, a study on a related zinc complex containing a diethylphosphonate moiety identified a characteristic P-O stretching vibration at 959 cm⁻¹, a feature that can be predicted and analyzed using DFT. mdpi.com Such correlations between theoretical and experimental spectra are essential for building a reliable model of the compound's behavior. bohrium.com

Ab-Initio Calculations Applied to Zinc-Phosphorus Systems

Ab-initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, provide a fundamental understanding of molecular systems. kyoto-u.ac.jpplos.org While computationally more intensive than DFT, they can offer very high accuracy for specific properties.

Studies on the zinc-phosphate system have used ab-initio methods to calculate the fractionation of stable zinc isotopes (⁶⁶Zn vs ⁶⁴Zn) between different chemical species. kyoto-u.ac.jpplos.org These calculations revealed that the isotopic composition is sensitive to the coordination environment of the zinc ion. For example, at neutral to alkaline pH, zinc phosphates are predicted to be enriched in the heavier ⁶⁶Zn isotope compared to aqueous Zn²⁺ or zinc complexed with malate. kyoto-u.ac.jpplos.org This enrichment is directly related to the forces acting on the zinc atom within its coordination sphere. Similar high-level calculations on zinc diethylphosphinate could provide a detailed picture of the Zn-O bond strength and coordination dynamics.

| Zinc Species | ln β (‰) in neutral pH range | Significance | Reference |

|---|---|---|---|

| Major Phosphate Species | 4.3–4.4 | Enriched in heavy isotope (⁶⁶Zn). | kyoto-u.ac.jpplos.org |

| Zn Citrates and Malates | ~3.5 | Depleted in heavy isotope relative to phosphates. | kyoto-u.ac.jpplos.org |

| Aqueous Zn²⁺ | ~3.3 | Reference baseline. | kyoto-u.ac.jpplos.org |

Computational Modeling of Synergistic Interactions in Flame Retardant Formulations

Modeling can help unravel the mechanisms behind synergy, which often involve a combination of gas-phase and condensed-phase effects. nih.govmdpi.com

Condensed-Phase Synergy: Computational studies can model how the presence of a synergist like zinc borate (B1201080) or a zinc-phosphonitrile complex alters the decomposition of the polymer matrix. mdpi.com The zinc compound often acts as a catalyst, promoting the formation of a stable, cross-linked char layer at high temperatures. nih.govmdpi.com This char acts as a physical barrier, insulating the underlying polymer from heat and oxygen. Models can predict the formation of stable structures like zinc phosphate glasses or P-O-C networks within the char. nih.govmdpi.com

Gas-Phase Synergy: Simulations can also track the release of flame-inhibiting radicals from both the phosphinate and the synergist. For example, the combination of phosphorus radicals from the phosphinate and nitrogen-based radicals from a melamine (B1676169) synergist can be more effective at quenching the highly reactive H• and OH• radicals in the flame than either component alone. researchgate.net

These computational investigations are vital for the rational design of new and more effective flame-retardant formulations.

Prediction of Synergistic Gas-Phase Radical Quenching

Computational models predict that a primary flame retardant action of diethylphosphinates, including the zinc salt, occurs in the gas phase through a radical trapping mechanism. frontiersin.orgmwflameretardant.com During combustion, the polymer decomposes and releases flammable volatile compounds. The high temperatures in the flame zone also generate highly reactive free radicals, such as hydrogen (H•) and hydroxyl (HO•) radicals, which propagate the combustion cycle. frontiersin.orguclan.ac.uk

Theoretical investigations suggest that zinc diethylphosphinate decomposes to release phosphorus-containing species into the gas phase. researchgate.net These species, primarily diethylphosphinic acid and its oligomers, further break down to produce active phosphorus radicals, most notably phosphinoyl (PO•) radicals. frontiersin.orgresearchgate.net These PO• radicals are highly effective at scavenging the chain-propagating H• and HO• radicals, converting them into less reactive species like HPO and HOPO. frontiersin.org This "quenching" effect interrupts the exothermic chain reactions of combustion, cooling the flame and reducing its intensity. frontiersin.orgresearchgate.net

Table 1: Key Species in Predicted Gas-Phase Radical Quenching

| Species | Type | Predicted Role |

| H•, HO• | Propagating Radicals | Highly reactive species that sustain the combustion chain reaction in the gas phase. frontiersin.orguclan.ac.uk |

| PO• | Quenching Radical | Scavenges H• and HO• radicals, interrupting the combustion cycle. frontiersin.orgresearchgate.net |

| Diethylphosphinic Acid | Precursor | Volatile decomposition product of zinc diethylphosphinate that transports phosphorus to the gas phase. frontiersin.org |

| HPO, HOPO | Stable Products | Less reactive species formed from the quenching of H• and HO• by PO•. |

Modeling of Condensed-Phase Network Formation

Alongside its gas-phase activity, computational modeling investigates the crucial role of zinc diethylphosphinate in the condensed phase (the solid polymer). The models predict that the zinc cation and the phosphinate components actively promote the formation of a stable, insulating char layer on the polymer surface during thermal decomposition. mdpi.comresearchgate.net This char layer acts as a physical barrier, limiting the heat transfer from the flame to the underlying material and slowing the release of flammable volatiles into the gas phase. frontiersin.orgmdpi.com

Computational studies suggest that the zinc ions act as a catalyst, promoting the decomposition of the polymer matrix to generate more aromatic structures. mdpi.comresearchgate.net These structures then cross-link to form a robust char. The phosphinate component contributes to this network by forming thermally stable phosphate compounds, such as zinc phosphate, and creating P-O-C crosslinked structures within the char. researchgate.netmdpi.com

When used with synergists like zinc borate or melamine polyphosphate, modeling predicts the formation of even more complex and resilient condensed-phase networks. d-nb.info For instance, analyses have identified the formation of a zinc, boron, and aluminum phosphate layer when aluminum diethylphosphinate is used with zinc borate. d-nb.info This mixed-metal phosphate network creates a highly effective glassy, multicellular, or graphite-like char structure that provides superior thermal insulation and barrier properties. researchgate.netmdpi.comd-nb.info The modeling of these interactions is essential for designing synergistic flame retardant systems that balance both condensed-phase charring and gas-phase radical quenching for optimal performance. mdpi.comresearchgate.net

Table 2: Components of Modeled Condensed-Phase Network

| Component | Function | Predicted Outcome |

| Zinc Ions | Catalytic Charring | Promotes decomposition of the polymer into more aromatic structures. mdpi.comresearchgate.net |

| Phosphate Species | Cross-linking | Forms thermally stable zinc phosphate and P-O-C linkages. researchgate.netmdpi.com |

| Aromatic Structures | Char Precursors | Form the carbonaceous backbone of the protective char layer. mdpi.com |

| Mixed-Metal Phosphates | Network Fortification | Creates a resilient, glassy, and insulating barrier layer (when synergists are present). d-nb.info |

Mechanistic Insights into Zinc Diethylphosphinate: Thermal Degradation and Flame Retardancy

Zinc diethylphosphinate is a halogen-free flame retardant that functions through a multifaceted mechanism, primarily centered on actions in both the condensed (solid) and gas phases during combustion. Its efficacy lies in its ability to alter the thermal decomposition pathway of the host polymer, leading to the formation of a protective char layer and the release of flame-inhibiting species.

Synergistic Effects in Advanced Flame Retardant Systems Incorporating Zinc Diethylphosphinate

Synergism with Inorganic Metal Compounds

The incorporation of inorganic metal compounds with zinc diethylphosphinate can lead to the formation of stable, protective char layers and enhanced thermal stability.

The combination of zinc diethylphosphinate with zinc borate (B1201080) demonstrates a notable synergistic effect, particularly in polyamide polymers. researchgate.netplaschina.com.cn This synergy is primarily attributed to a condensed-phase barrier mechanism. researchgate.net During combustion, the interaction between the two compounds leads to the formation of boron phosphate (B84403). researchgate.netmetu.edu.tr This newly formed inorganic content integrates into the char layer, significantly reinforcing it. researchgate.netnih.gov

Studies on polyamide-6 have shown that while aluminum diethylphosphinate (a compound structurally similar to zinc diethylphosphinate) alone can suppress the peak heat release rate (PHRR), the partial replacement with zinc borate can more than double this suppression. researchgate.netresearchgate.net For instance, a 32% reduction in PHRR with the phosphinate alone can increase to 82% with the addition of zinc borate. researchgate.netresearchgate.net This enhanced barrier effect is due to the creation of a more robust and stable char, which acts as a superior insulator, hindering heat and mass transfer between the flame and the polymer. researchgate.netatamanchemicals.com The formation of these additional boron phosphate layers alongside aluminum phosphates (or zinc phosphates in the case of zinc diethylphosphinate) is key to this improved performance. metu.edu.tr

Interactive Data Table: Effect of Zinc Borate on Flame Retardancy of Polyamide-6 with Aluminum Diethylphosphinate

| Formulation | Peak Heat Release Rate (PHRR) Suppression | Key Mechanism |

| Polyamide-6 + Aluminum Diethylphosphinate | 32% | Formation of aluminum phosphate layers |

| Polyamide-6 + Aluminum Diethylphosphinate + Zinc Borate | 82% | Formation of additional boron phosphate layers, reinforcing the char |

Note: Data is based on studies using aluminum diethylphosphinate, a close analogue to zinc diethylphosphinate, illustrating the synergistic principle. researchgate.netresearchgate.net

Zinc hydroxystannate (ZHS) and its dehydrated form, zinc stannate (ZS), are recognized for their flame retardant and smoke suppressant properties, particularly when used in synergistic combinations. researchgate.netnih.gov While extensively studied with halogenated systems, their interaction with phosphorus-based flame retardants like zinc diethylphosphinate is also an area of active research. core.ac.ukbolton.ac.uk

Metal oxides, such as alumina (B75360) (Al₂O₃), can act as effective synergists with phosphinate-based flame retardants. In epoxy resins, the combination of aluminum diethylphosphinate, melamine (B1676169) polyphosphate, and a small amount of alumina has demonstrated significant improvements in flame retardancy. researchgate.net

The synergistic mechanism is multifaceted, involving actions in both the gas and condensed phases. researchgate.net Alumina contributes to the formation of a more stable and protective char layer. researchgate.net It is proposed that the metal ions (Al³⁺) can react with phosphoric acids generated from the degradation of the phosphinate. researchgate.net This reaction produces stable metal phosphates (e.g., aluminum phosphate), which enhance the char residue, increase its thermal stability, and reduce the release of flammable volatiles and smoke. researchgate.net This results in a higher Limiting Oxygen Index (LOI) and a better UL-94 rating at lower total flame retardant loadings. For example, an epoxy resin with only 3.2% aluminum diethylphosphinate, 1.6% melamine polyphosphate, and 0.2% alumina can achieve a high LOI of 33.5% and a V-0 rating. researchgate.net

Synergism with Organic and Organometallic Additives

Combining zinc diethylphosphinate with certain organic and organometallic compounds can lead to a balanced flame retardant approach, impacting both condensed-phase charring and gas-phase flame inhibition.

The combination of metal phosphinates and melamine polyphosphate (MPP) is a well-established synergistic system in flame retardant polyamides. sci-hub.seresearchgate.netmdpi.com While phosphinates can act in the gas phase by releasing radical-quenching species, MPP primarily functions in the condensed phase, promoting charring and releasing non-flammable gases like ammonia (B1221849) and nitrogen to dilute the fuel. mdpi.commdpi.com

When used together, a strong interaction occurs, altering the decomposition pathway of the polymer. researchgate.net The combination leads to the formation of stable phosphate structures (e.g., zinc-aluminum phosphates when zinc borate is also present) within the char, significantly enhancing its stability and barrier properties. researchgate.netmdpi.comd-nb.info This results in a dominant barrier effect, which is more effective than the individual actions of the components. sci-hub.se Research on glass-fiber reinforced polyamide 6,6 shows that this combination improves char yield and stability, leading to better flame retardancy ratings. researchgate.netmdpi.com This synergistic interaction allows for a reduction in the total amount of flame retardant needed to achieve a high level of fire safety, such as a V-0 rating in the UL-94 test and an increased LOI. mdpi.comdntb.gov.ua

Interactive Data Table: Performance of Synergistic FR Systems in Polyamide 6

| Flame Retardant System | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Key Synergistic Action |

| EG (25 wt.%) | 28 | V-2 | Barrier formation |

| AlPi/MPP (25 wt.%) | 32 | V-0 | Gas phase & condensed phase |

| EG (20 wt.%) + AlPi/MPP (5 wt.%) | 46 | V-0 | Enhanced CO₂ dilution and char "gluing" |

Note: Data based on a study using Expandable Graphite (EG), Aluminum Diethylphosphinate (AlPi), and Melamine Polyphosphate (MPP), illustrating the powerful synergy between phosphinates and MPP. mdpi.com

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured organosilicon compounds that have shown significant synergistic effects with zinc diethylphosphinate in improving the flame retardancy of polyethylene (B3416737) terephthalate (B1205515) (PET) composites. researchgate.netresearchgate.net This synergy enhances char strength and stability during combustion. metu.edu.tr

The addition of POSS nanoparticles, even at low concentrations (e.g., 0.5-2 wt%), to PET containing zinc diethylphosphinate leads to a more effective and protective char layer. researchgate.netresearchgate.net During combustion, the POSS cage structure decomposes to form silica (B1680970) (SiO₂), which integrates into the carbonaceous char. nih.gov This Si-O network reinforces the char, making it denser and more resistant to heat, thereby acting as a more efficient barrier to prevent the release of flammable gases and protect the underlying polymer. researchgate.netnih.gov This synergistic action has been shown to decrease the peak heat release rate (PHRR) by as much as 65% compared to pure PET and increase the LOI to 38 vol%. researchgate.net The specific type of POSS can influence the properties of the resulting char, with some promoting a foliated structure that is particularly effective at reducing heat and CO₂ evolution. researchgate.net

Fundamental Mechanistic Explanations for Synergistic Interactions

The enhanced performance of flame retardant systems containing zinc diethylphosphinate and a synergist can be attributed to several fundamental mechanisms that operate in both the condensed (solid) and gas phases during combustion.

A primary mechanism for many flame retardant systems is the formation of a stable, insulating char layer on the polymer surface. This layer acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatile compounds into the gas phase.

Zinc diethylphosphinate contributes to this process by decomposing at high temperatures to form zinc phosphates and polyphosphates. These inorganic residues promote the cross-linking and charring of the polymer matrix. Synergists enhance this effect; for example, inorganic fillers like vermiculite (B1170534) can act as a physical scaffold, reinforcing the char structure. rsc.org Other synergists like zinc borate can chemically interact with the phosphinate decomposition products. In studies with the analogous aluminum diethylphosphinate, zinc borate was found to react to form boron phosphate species, which create a more robust and thermally stable inorganic glassy layer, significantly improving the barrier properties of the char. researchgate.netresearchgate.net This co-promotion leads to a char that is denser, more coherent, and more effective at protecting the polymer.

In addition to its action in the condensed phase, zinc diethylphosphinate is also effective in the gas phase. During combustion, the polymer decomposes and releases high-energy, reactive radicals (such as H• and HO•) that propagate the flaming combustion cycle.

Zinc diethylphosphinate decomposes to release phosphorus-containing volatile species, including diethylphosphinic acid and phosphorus-centered radicals (e.g., PO•, PO₂•). plaschina.com.cn These phosphorus radicals are highly effective at trapping the H• and HO• radicals in the flame, converting them into less reactive species. This "radical quenching" or "flame inhibition" effect interrupts the exothermic chain reactions of combustion, cooling the flame and reducing its intensity, which can ultimately lead to self-extinguishing behavior. plaschina.com.cnresearchgate.net

Advanced synergistic systems can lead to the in-situ formation of complex hybrid structures that provide exceptional thermal insulation and stability. The combination of zinc diethylphosphinate with boron- and silicon-containing additives is a key example of this approach.

When combined with a boron source like zinc borate, the phosphate species generated from the decomposition of zinc diethylphosphinate can react to form a stable, glassy boron-phosphorus network within the char. researchgate.netresearchgate.net This inorganic network significantly enhances the rigidity and integrity of the protective layer at high temperatures. Similarly, the inclusion of silicon-containing additives, such as nanosilica or organosilicon compounds, can lead to the formation of silicon dioxide (silica) or silicate (B1173343) glasses upon combustion. nih.govbohrium.com The potential exists for these to integrate with the zinc phosphate network, forming even more robust and heat-resistant zinc-phosphorus-silicon structures. These complex inorganic networks provide a superior barrier to heat and mass transfer compared to simple carbonaceous char alone. rsc.org

Application Oriented Research in Polymer Composites Incorporating Zinc Diethylphosphinate

Integration and Performance in Specific Polymer Matrices

The efficacy of zinc diethylphosphinate as a flame retardant is significantly influenced by the polymer matrix in which it is incorporated. Its performance has been extensively studied in several key engineering thermoplastics and elastomers.

Polyethylene (B3416737) Terephthalate (B1205515) (PET) and Poly(butylene Terephthalate) (PBT) Composites

Zinc diethylphosphinate is recognized as an effective halogen-free flame retardant for polyesters like PET and PBT. mwflameretardant.commdpi.comspecialchem.com It is often used in injection molding and fiber applications, where it contributes to favorable physical and electrical properties in the final composite. specialchem.compuerchemical.com For PET and PBT fibers, a dosage of 5-10% is typically recommended to be incorporated before the melt spinning process. specialchem.compuerchemical.com

Research has shown that combining zinc diethylphosphinate with other flame retardants can lead to synergistic effects. For instance, the combination of zinc diethylphosphinate and Octamethyl-POSS (OMPOSS) in PET composites demonstrated a significant improvement in flame retardancy. researchgate.net This synergy resulted in a 65% reduction in the peak heat release rate (pHRR) compared to pure PET, and the Limiting Oxygen Index (LOI) reached 38 vol% with 18 wt% of zinc diethylphosphinate and 2 wt% of OMPOSS. researchgate.net

In another study, the synergistic effect of organic-Zn(H₂PO₂)₂ and a lithium-phenyl-POSS compound in PET composites was found to enhance both flame retardancy and the crystallization of PET, while also positively impacting the mechanical properties. researchgate.net Similarly, zinc diethylphosphinate has been used in conjunction with decabromodiphenylethane in PET foams to create a synergistic flame retardant system that promotes the formation of an expanded carbon layer. researchgate.net

The table below summarizes the flame retardant performance of selected PET and PBT composites incorporating zinc diethylphosphinate and synergistic agents.

| Polymer Matrix | Flame Retardant System | Key Findings |

| PET | 18 wt% Zinc Diethylphosphinate + 2 wt% OMPOSS | pHRR reduced by 65% vs. pure PET; LOI of 38 vol%. researchgate.net |

| PET | Organic-Zn(H₂PO₂)₂ + Li-Ph-POSS | Improved flame retardancy and crystallization. researchgate.net |

| PET Foam | Zinc Diethylphosphinate + Decabromodiphenylethane | Synergistic effect, formation of an expanded carbon layer. researchgate.net |

| PBT/GF | Zinc Diethylphosphinate + POSS compounds | Significant increase in fire performance. researchgate.net |

Polyamides (PA6, PA66) and Glass Fiber-Reinforced Polyamides

Zinc diethylphosphinate is a suitable flame retardant for nylon PA6 fibers. specialchem.compuerchemical.com In glass fiber-reinforced polyamides, particularly high-temperature polyamides (HTPA), research has explored its use in combination with other additives. One study investigated the effects of varying the ratio of aluminum diethylphosphinate and zinc stannate in a glass-reinforced HTPA. bolton.ac.ukresearchgate.net While aluminum diethylphosphinate alone at 15 wt% provided a V-0 rating and a high LOI, the introduction of zinc stannate at certain levels maintained these properties and offered benefits in smoke reduction and mechanical performance. bolton.ac.ukresearchgate.net

For glass fiber-reinforced PA66, the combination of the zinc salt of 10-hydroxy-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (Zn-DOPOx) and melamine (B1676169) polyphosphate (MPP) has been shown to be effective. tu-darmstadt.de A 1:1 ratio of Zn-DOPOx to MPP resulted in a significant improvement in flame retardancy due to a combination of gas and condensed phase actions. tu-darmstadt.de

The following table presents data on the flame retardant properties of various polyamide composites.

| Polymer Matrix | Flame Retardant System | UL-94 Rating | LOI (%) | Key Observations |

| HTPA/GF | 15 wt% Aluminum Diethylphosphinate | V-0 | >40 | - |

| HTPA/GF | ≤3.75 wt% Zinc Stannate + ≥11.25 wt% Aluminum Diethylphosphinate | V-0 | ~40 | Optimal fire performance and mechanical properties. bolton.ac.ukresearchgate.net |

| PA66/GF | Zn-DOPOx + MPP (1:1 ratio) | - | - | Significant improvement in flame retardancy. tu-darmstadt.de |

| PA6 | 8.5% Aluminum Diethylphosphinate + 1.5% Zinc Borate (B1201080) | V-0 | 29.8 | Remarkable synergistic flame-retardant effect. plaschina.com.cn |

Epoxy Resins

Metal salts of dialkylphosphinic acids, including zinc diethylphosphinate, are effective flame retardants for epoxy resins. core.ac.uk Research has shown that incorporating these additives can lead to high flame retardancy ratings. For instance, a study reported that 15% aluminum diethylphosphinate in a DGEBA-based epoxy resin achieved a UL-94 V-0 rating and an LOI value of over 30%. core.ac.uk

Synergistic effects have also been observed in epoxy systems. A novel phosphorus-containing organozinc complex (Zn-PDH) was prepared and used in combination with Tris-(3-DOPO-1-propyl)-triazinetrione (TAD) in an epoxy resin. nih.gov A 3:1 ratio of TAD to Zn-PDH resulted in a balance between gas-phase and condensed-phase flame retardant actions, leading to good flame inhibition and smoke suppression. nih.gov The Zn-PDH promoted charring and the formation of a protective carbon layer. nih.gov

The table below highlights the performance of zinc diethylphosphinate and related compounds in epoxy resins.

| Polymer Matrix | Flame Retardant System | UL-94 Rating | LOI (%) | Key Findings |

| DGEBA Epoxy | 15% Aluminum Diethylphosphinate | V-0 | ≥30 | Enhanced flexural modulus. core.ac.uk |

| Epoxy Resin | 3% TAD + 1% Zn-PDH | - | - | Balanced gas and condensed phase action; good smoke suppression. nih.gov |

Styrene-Butadiene Rubber (SBR) Composites

In the realm of elastomers, research has explored the use of phosphinates in styrene-butadiene rubber (SBR). One study investigated the synergistic effect of zinc hydroxystannate/boron nitride hybrids (ZHS@BN) and aluminum diethylphosphinate (ADP) in SBR composites. researchgate.net The addition of 3 phr of ZHS@BN and 12 phr of ADP resulted in an LOI of 28.4%. researchgate.net Compared to pure SBR, the peak heat release rate and peak smoke release rate were reduced by 59.2% and 50.6%, respectively, indicating a strong synergistic effect in improving flame retardancy. researchgate.net

Thermoplastic Polyether Ester (TPEE)

While commercial aluminum or zinc diethylphosphinate alone may not achieve satisfactory flame retardancy in Thermoplastic Polyether Ester (TPEE) at dosages below 20 wt%, their effectiveness can be enhanced with synergistic agents. mdpi.com TPEE, a block copolymer with both crystalline and amorphous segments, is inherently flammable and prone to dripping during combustion. mdpi.comgoogle.com Research has shown that combining phosphinates with other compounds can improve the fire resistance of TPEE. mdpi.com

Modification of Polymer Thermal Stability and Degradation Behavior by Zinc Diethylphosphinate

The incorporation of zinc diethylphosphinate can significantly alter the thermal stability and degradation pathways of polymers. Thermogravimetric analysis (TGA) is a key technique used to study these effects.

In a study on high-temperature polyamide (HTPA) reinforced with glass fibers, TGA showed that the presence of oxygen increased the char residue in the 450–550 °C range compared to heating under nitrogen. bolton.ac.ukresearchgate.net When aluminum diethylphosphinate was present, air oxidation further increased the residue above 450 °C. bolton.ac.ukresearchgate.net This is attributed to the competition between the volatilization of the phosphinate, which occurs under nitrogen, and its oxidation to aluminum phosphate (B84403) in the presence of air. bolton.ac.ukresearchgate.net The resulting residue at higher temperatures consists of both increased char from the HTPA and stable aluminum phosphate. bolton.ac.ukresearchgate.net